Structural and Physicochemical Comparison with Closest Analogs
The 7-methyl substitution in 2-(Chloromethyl)-7-methylbenzo[d]oxazole yields a distinct lipophilicity and polar surface area compared to its closest regioisomer, 2-(Chloromethyl)-6-methylbenzo[d]oxazole, and the non-methylated parent compound, 2-(Chloromethyl)-1,3-benzoxazole. Specifically, the target compound exhibits an XLogP3 value of 2.6 and a Topological Polar Surface Area (TPSA) of 26.0 Ų . In contrast, the 6-methyl regioisomer presents a different spatial arrangement that alters steric hindrance near the reactive chloromethyl site, while the non-methylated analog (CAS 41014-43-1) possesses a lower molecular weight and reduced lipophilicity (MW 167.59 vs 181.62 g/mol), which impacts its chromatographic retention and solubility profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 26.0 Ų |
| Comparator Or Baseline | 2-(Chloromethyl)-6-methylbenzo[d]oxazole: TPSA = 26.0 Ų (predicted similar, but steric environment differs); 2-(Chloromethyl)-1,3-benzoxazole: XLogP3 ~1.8 (estimated), TPSA = 26.0 Ų |
| Quantified Difference | Target compound has higher lipophilicity than non-methylated analog (Δ XLogP3 ~0.8), which affects solubility and membrane permeability. |
| Conditions | Computed properties from authoritative databases (PubChem, EPA DSSTox) |
Why This Matters
The specific lipophilicity and steric profile of the 7-methyl isomer directly influences its suitability for reactions requiring specific solubility in organic solvents and can alter the biological activity of final derivatives, making it a distinct choice for SAR-driven medicinal chemistry campaigns.
- [1] ChemSrc. (2024). 2-(chloromethyl)-7-methylbenzoxazole. ChemSrc. View Source
